4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H6ClN3 It is a pyrimidine derivative that features a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with sodium cyanide in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 4-amino-2-cyclopropylpyrimidine-5-carbonitrile.
Reduction: Formation of 4-chloro-2-cyclopropylpyrimidine-5-amine.
Oxidation: Formation of 4-chloro-2-cyclopropylpyrimidine-5-carboxylic acid.
Scientific Research Applications
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylpyrimidine-5-carbonitrile
- 4-Chloro-2-ethylpyrimidine-5-carbonitrile
- 4-Chloro-2-isopropylpyrimidine-5-carbonitrile
Uniqueness
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
4-chloro-2-cyclopropylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-6(3-10)4-11-8(12-7)5-1-2-5/h4-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQFQRFVTPAUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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